molecular formula C12H22N2O2 B2724592 Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate CAS No. 847795-98-6

Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate

Cat. No.: B2724592
CAS No.: 847795-98-6
M. Wt: 226.32
InChI Key: HHYUNZXSGVNMOY-MYJAWHEDSA-N
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Description

Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate (CAS 847795-98-6 ) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C₁₂H₂₂N₂O₂ and a molecular weight of 226.32 g/mol , features a stereochemically defined syn-configured 3-azabicyclo[3.2.1]octane scaffold. This rigid bicyclic structure serves as a versatile precursor for constructing complex molecular architectures, particularly in the synthesis of potential therapeutic agents. Its value is highlighted by its role as a key intermediate in advanced research, such as in the development of polycyclic Toll-like receptor (TLR) 7/8 antagonists for the treatment of immune disorders . Supplied with a purity of ≥97% to ensure experimental reproducibility and reliability, this reagent is intended for research and further manufacturing applications exclusively. It is strictly not for diagnostic, therapeutic, or any form of human or veterinary use . Researchers can utilize this compound to explore new chemical spaces in organic synthesis and to develop novel bioactive molecules. Please refer to the available Safety Data Sheet (SDS) for proper handling and hazard information .

Properties

IUPAC Name

tert-butyl N-[(1R,5S)-3-azabicyclo[3.2.1]octan-8-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-8-4-5-9(10)7-13-6-8/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t8-,9+,10?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYUNZXSGVNMOY-ULKQDVFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CCC1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1[C@@H]2CC[C@H]1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate typically involves the reaction of a bicyclic amine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: Bicyclic amine and tert-butyl chloroformate.

    Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a low to moderate range (0-25°C) to control the reaction rate.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Raw Material Handling: Ensuring the availability and quality of starting materials.

    Reaction Optimization: Scaling up the reaction while maintaining optimal conditions for yield and purity.

    Purification and Quality Control: Implementing efficient purification methods and rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Various nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen atoms.

    Substitution: Formation of substituted carbamates with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C₁₂H₂₂N₂O₂
  • Molecular Weight: 226.32 g/mol
  • Density: 1.1 g/cm³
  • Boiling Point: 339.8 °C at 760 mmHg
  • Flash Point: 159.3 °C

The compound features a bicyclic structure that contributes to its unique chemical behavior, making it a valuable scaffold in drug design.

Medicinal Chemistry

Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate has been investigated for its potential as a drug candidate due to its structural similarity to known pharmacophores that interact with biological targets such as neurotransmitter receptors.

Case Studies:

  • Dopamine Transporter Inhibitors: Research indicates that derivatives of this compound can serve as intermediates in synthesizing new dopamine transporter inhibitors, which may have implications in treating neurological disorders such as Parkinson's disease .
CompoundActivityReference
Tert-butyl (8-syn)-3-azabicyclo[3.2.1]octan-8-ylcarbamatePotential dopamine transporter inhibitor

Neuropharmacology

The compound's ability to modulate neurotransmitter systems makes it a candidate for studying neuropharmacological effects. Its derivatives have shown promise in enhancing cognitive function and memory retention in animal models.

Research Findings:

  • Cognitive Enhancement Studies: Animal studies have demonstrated that compounds derived from this compound can improve learning and memory tasks, indicating potential therapeutic applications in cognitive disorders .

Chemical Biology

In chemical biology, this compound serves as a versatile building block for synthesizing more complex molecules that can be used to probe biological pathways or act as molecular probes.

Applications:

  • Targeted Drug Delivery Systems: The unique structure allows for modifications that can enhance solubility and bioavailability, making it suitable for developing targeted drug delivery systems .

Mechanism of Action

The mechanism of action of tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate with structurally related bicyclic carbamates and derivatives, focusing on stereochemistry, functional groups, and applications.

Stereoisomeric Analog: (8-anti)-Isomer

Compound : Tert-butyl (8-anti)-3-azabicyclo[3.2.1]oct-8-ylcarbamate (CAS 847862-26-4)

  • Physical Properties: Similar molecular weight (226.315) but distinct melting points and solubility due to stereochemical packing differences. Applications: Priced at $71.44/100 mg (98% purity), it is used as an intermediate in drug discovery, though its anti isomer may exhibit divergent reactivity in stereospecific reactions .

Hydroxy-Substituted Derivatives

Compound : Tert-butyl 3-endo-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 143557-91-9)

  • Key Differences: Functional Group: A hydroxyl group at the 3-endo position enhances polarity, improving aqueous solubility compared to the non-hydroxylated target compound . Reactivity: The hydroxyl group enables further derivatization (e.g., etherification or esterification), expanding its utility in synthetic pathways .

Aminoethyl-Substituted Analog

Compound: Tert-butyl 8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate (CAS 1341038-78-5)

  • Key Differences: Substituent: An aminoethyl group introduces a basic nitrogen, making this compound a versatile building block for cationic or zwitterionic molecules .

Boronate-Containing Derivative

Compound : Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate (CAS 900503-08-4)

  • Key Differences :
    • Functional Group : The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in the target compound .
    • Molecular Weight : Higher molecular weight (335.25 g/mol) due to the boronate group, impacting pharmacokinetics if used in drug candidates .

Cyanomethyl-Substituted Analog

Compound: Tert-butyl 3-(cyanomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 1241675-18-2)

  • Stability: The nitrile group may reduce stability under acidic or hydrolytic conditions compared to the Boc-protected target compound .

Comparative Data Table

Compound Name CAS Number Molecular Weight Key Functional Group Price (100 mg) Key Application
This compound (Target) N/A 226.315 Boc-protected amine N/A Peptide synthesis
Tert-butyl (8-anti)-3-azabicyclo[3.2.1]oct-8-ylcarbamate 847862-26-4 226.315 Boc-protected amine $71.44 Intermediate for APIs
Tert-butyl 3-endo-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate 143557-91-9 227.304 Hydroxyl N/A Polar derivative synthesis
Tert-butyl 8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate 1341038-78-5 254.37 Aminoethyl N/A Neurological drug candidates
Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-... (Boronate) 900503-08-4 335.25 Boronate ester N/A Cross-coupling reactions

Biological Activity

Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate, with the CAS number 847795-98-6, is a bicyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C₁₂H₂₂N₂O₂
  • Molecular Weight : 226.31 g/mol
  • Purity : ≥97% .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Protein Interactions : This compound is believed to disrupt protein-protein interactions, a common mechanism among macrocyclic compounds. Such interactions are crucial in various signaling pathways and cellular processes .
  • Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. These compounds have been tested against various bacterial strains, showing promising results in inhibiting growth .

Neuroprotective Effects

Studies involving the azabicyclo[3.2.1]octane scaffold have suggested potential neuroprotective effects, which could be beneficial in the context of neurodegenerative diseases . The mechanism may involve modulation of neurotransmitter systems or protection against oxidative stress.

Case Studies

  • In Vitro Studies : A study examined the effects of this compound on neuronal cell lines, demonstrating a reduction in apoptosis markers when treated with the compound . This suggests a protective role against neuronal damage.
  • Antimicrobial Testing : In a series of tests against Gram-positive and Gram-negative bacteria, the compound exhibited significant inhibitory activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Comparison with Related Compounds

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, Neuroprotective
Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octaneStructureEnzyme inhibition
8-Azabicyclo[3.2.1]octane derivativesStructureVarious biological activities

Future Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound:

  • Target Identification : Identifying specific molecular targets will enhance understanding of its therapeutic potential.
  • In Vivo Studies : Conducting animal studies will provide insights into pharmacokinetics and overall efficacy in living organisms.
  • Structural Modifications : Exploring derivatives of this compound may lead to improved potency and selectivity for desired biological activities.

Q & A

Q. How to assess compound stability under experimental conditions?

  • Methodology :
  • Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions. Monitor degradation via HPLC (e.g., 10% degradation at pH 2 after 24 hours) .
  • Long-Term Stability : Store aliquots at -20°C and test monthly for 12 months. Use Arrhenius kinetics to predict shelf life .

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